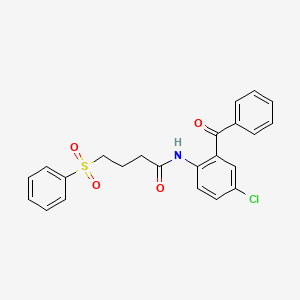
N-(2-benzoyl-4-chlorophenyl)-4-(phenylsulfonyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-benzoyl-4-chlorophenyl)-4-(phenylsulfonyl)butanamide, also known as BZS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BZS belongs to the class of benzoylphenylurea compounds and has been extensively studied for its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-4-(phenylsulfonyl)butanamide involves the inhibition of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammatory and immune responses. By inhibiting PDE4, this compound reduces the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects, including the inhibition of PDE4, reduction of inflammation and pain, and anti-tumor activity. This compound has also been shown to improve cognitive function and memory in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-benzoyl-4-chlorophenyl)-4-(phenylsulfonyl)butanamide has several advantages for use in laboratory experiments, including its high potency, selectivity, and specificity for PDE4 inhibition. However, this compound also has some limitations, including its poor solubility in water and potential toxicity at high doses.
Orientations Futures
There are several potential future directions for research on N-(2-benzoyl-4-chlorophenyl)-4-(phenylsulfonyl)butanamide, including the development of novel formulations to improve its solubility and bioavailability, the investigation of its potential use in combination with other drugs for the treatment of various diseases, and the exploration of its potential use in other fields of scientific research.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been extensively studied. There are several potential future directions for research on this compound, and further studies are needed to fully understand its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(2-benzoyl-4-chlorophenyl)-4-(phenylsulfonyl)butanamide involves the reaction between 2-benzoyl-4-chloroaniline and 4-phenylsulfonylbutanoic acid in the presence of a coupling reagent. The resulting compound is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-(2-benzoyl-4-chlorophenyl)-4-(phenylsulfonyl)butanamide has been studied for its potential therapeutic applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties in preclinical studies. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
4-(benzenesulfonyl)-N-(2-benzoyl-4-chlorophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO4S/c24-18-13-14-21(20(16-18)23(27)17-8-3-1-4-9-17)25-22(26)12-7-15-30(28,29)19-10-5-2-6-11-19/h1-6,8-11,13-14,16H,7,12,15H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQNVZJFLKNEMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

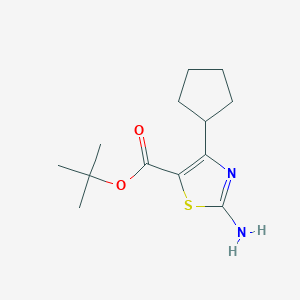


![4-{[(Tert-butoxy)carbonyl]amino}-2-methyloxane-2-carboxylic acid](/img/structure/B2733622.png)
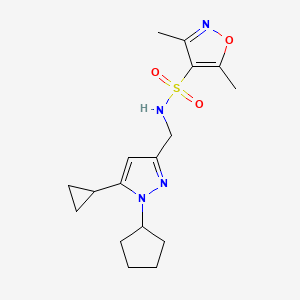
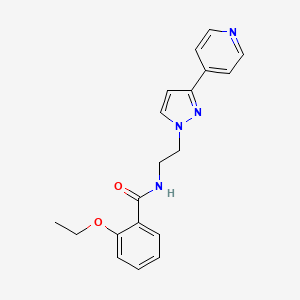
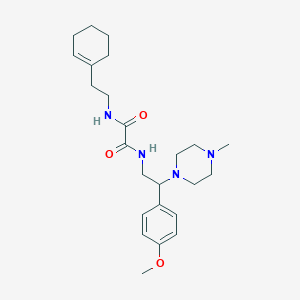
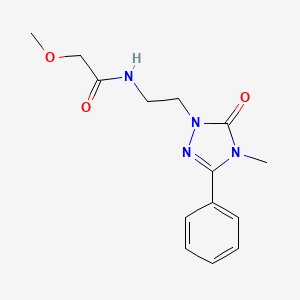
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B2733630.png)
![N-(4-chlorophenethyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2733632.png)

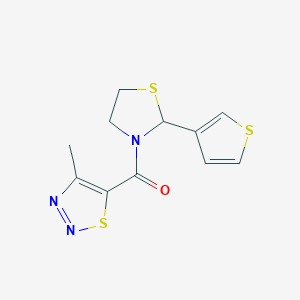
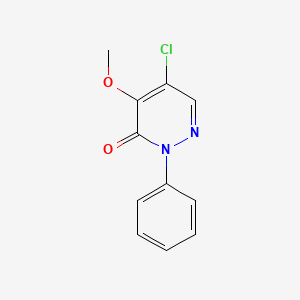
![2-[(1-phenyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid](/img/structure/B2733636.png)